1H-Pyrrole, 2-nonyl-
CAS No.: 79639-04-6
Cat. No.: VC8295780
Molecular Formula: C13H23N
Molecular Weight: 193.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79639-04-6 |
|---|---|
| Molecular Formula | C13H23N |
| Molecular Weight | 193.33 g/mol |
| IUPAC Name | 2-nonyl-1H-pyrrole |
| Standard InChI | InChI=1S/C13H23N/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h9,11-12,14H,2-8,10H2,1H3 |
| Standard InChI Key | GPRHFTZHIFMTGJ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC1=CC=CN1 |
| Canonical SMILES | CCCCCCCCCC1=CC=CN1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-Nonyl-1H-pyrrole has the molecular formula C₁₃H₂₃N and a molecular weight of 193.328 g/mol . The nonyl group (-C₉H₁₉) at the 2-position introduces significant hydrophobicity, as evidenced by its calculated partition coefficient (LogP) of 4.31 , suggesting high lipid solubility.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₃N | |
| Molecular Weight | 193.328 g/mol | |
| Exact Mass | 193.183 g/mol | |
| LogP | 4.31 | |
| Topological Polar SA | 15.79 Ų |
Structural Analysis
The pyrrole ring adopts a planar conformation, with the nonyl chain introducing steric effects that influence reactivity. X-ray crystallography of analogous compounds (e.g., 2-isopropyl-1H-pyrrole) confirms that alkyl substituents at the 2-position distort the ring’s electron density, enhancing nucleophilic susceptibility at the 3- and 5-positions .
Synthesis and Isolation
Natural Occurrence
2-Nonyl-1H-pyrrole was first isolated from marine organisms in a 1984 study by Bowden et al. . The authors identified it as a secondary metabolite in coral-associated bacteria, suggesting a potential ecological role in chemical defense or symbiosis.
Laboratory Synthesis
While direct synthetic routes for 2-nonyl-1H-pyrrole are sparsely documented, analogous alkylpyrroles are typically synthesized via:
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Friedel-Crafts Alkylation: Reaction of pyrrole with nonyl halides under Lewis acid catalysis.
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Cross-Coupling: Palladium-catalyzed coupling of pyrrole boronic acids with nonyl Grignard reagents.
Recent advances in enantioselective cycloadditions, such as the [6+2]-cycloaddition of pyrrole-2-methides with enols , offer potential pathways to functionalized pyrrolizines, though applicability to 2-nonyl derivatives remains unexplored.
Physicochemical Properties
Table 2: Estimated Thermophysical Properties
| Property | Value (Estimate) | Basis |
|---|---|---|
| Boiling Point | 290–310°C | Analogous alkylpyrroles |
| Critical Temperature | ~697 K | |
| Critical Pressure | ~1972 kPa | |
| Density (Liquid) | 0.89–0.92 g/cm³ | Alkylpyrrole averages |
The compound’s high LogP implies preferential partitioning into nonpolar solvents, a trait exploitable in extraction processes.
Research Gaps and Future Directions
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Experimental Validation: Thermophysical properties (e.g., boiling point, viscosity) require empirical determination.
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Synthetic Optimization: Development of regioselective methods to avoid 3- and 4-alkylation byproducts.
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Biological Screening: Systematic evaluation of antimicrobial and cytotoxic profiles.
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